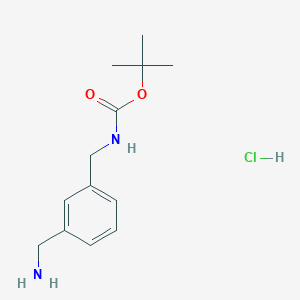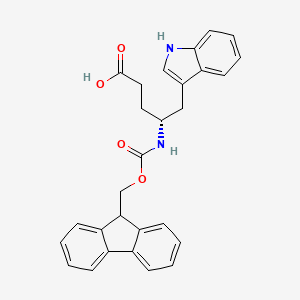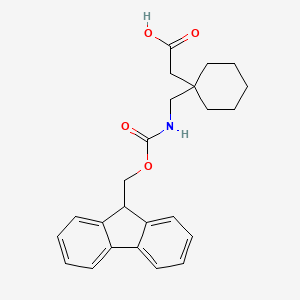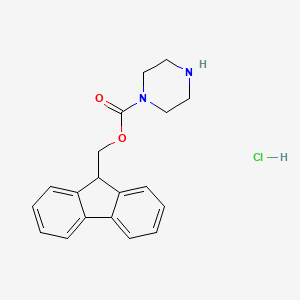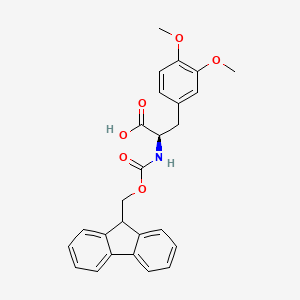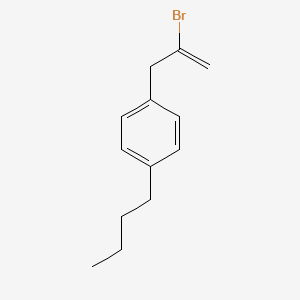
2-Bromo-3-(4-n-butilfenil)-1-propeno
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-3-(4-n-butylphenyl)-1-propene is an organic compound that belongs to the class of brominated alkenes. This compound features a bromine atom attached to the second carbon of a propene chain, with a 4-n-butylphenyl group attached to the third carbon. The presence of both the bromine atom and the butylphenyl group imparts unique chemical properties to this compound, making it of interest in various fields of research and industrial applications.
Aplicaciones Científicas De Investigación
2-Bromo-3-(4-n-butylphenyl)-1-propene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the development of novel polymers and materials with specific properties, such as enhanced thermal stability or electrical conductivity.
Medicinal Chemistry: Researchers investigate its potential as a building block for drug candidates, particularly those targeting cancer or inflammatory diseases.
Chemical Biology: The compound is used in studies involving the modification of biomolecules, such as proteins and nucleic acids, to understand their function and interactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-(4-n-butylphenyl)-1-propene can be achieved through several synthetic routes. One common method involves the bromination of 3-(4-n-butylphenyl)-1-propene. This reaction typically uses bromine (Br₂) as the brominating agent in the presence of a solvent such as carbon tetrachloride (CCl₄) or dichloromethane (CH₂Cl₂). The reaction is carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Another synthetic route involves the use of a Grignard reagent. In this method, 4-n-butylphenylmagnesium bromide is reacted with propargyl bromide in the presence of a suitable catalyst, such as copper(I) iodide (CuI), to yield 2-Bromo-3-(4-n-butylphenyl)-1-propene.
Industrial Production Methods
Industrial production of 2-Bromo-3-(4-n-butylphenyl)-1-propene typically involves large-scale bromination reactions. The process is optimized for high yield and purity, often employing continuous flow reactors to maintain consistent reaction conditions. The use of automated systems for reagent addition and product separation ensures efficient production and minimizes the risk of side reactions.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-3-(4-n-butylphenyl)-1-propene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as hydroxide (OH⁻), alkoxide (RO⁻), or amines (RNH₂).
Addition Reactions: The double bond in the propene chain can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.
Oxidation Reactions: The compound can be oxidized to form epoxides or diols using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO₄).
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Electrophilic Addition: Bromine (Br₂) or hydrogen bromide (HBr) in solvents like dichloromethane (CH₂Cl₂) or acetic acid (CH₃COOH).
Oxidation: m-Chloroperbenzoic acid (m-CPBA) in dichloromethane (CH₂Cl₂) or osmium tetroxide (OsO₄) in tert-butyl alcohol (t-BuOH).
Major Products Formed
Substitution: 3-(4-n-butylphenyl)-1-propanol or 3-(4-n-butylphenyl)-1-propylamine.
Addition: 2,3-Dibromo-3-(4-n-butylphenyl)propane or 3-(4-n-butylphenyl)-2-bromopropane.
Oxidation: 2,3-Epoxy-3-(4-n-butylphenyl)propane or 2,3-Dihydroxy-3-(4-n-butylphenyl)propane.
Mecanismo De Acción
The mechanism of action of 2-Bromo-3-(4-n-butylphenyl)-1-propene depends on the specific reaction or application. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In electrophilic addition reactions, the double bond in the propene chain reacts with an electrophile, resulting in the formation of a new carbon-electrophile bond.
At the molecular level, the compound can interact with various targets, such as enzymes or receptors, through covalent or non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to changes in cellular processes and pathways.
Comparación Con Compuestos Similares
2-Bromo-3-(4-n-butylphenyl)-1-propene can be compared with other similar compounds, such as:
2-Bromo-3-phenyl-1-propene: Lacks the butyl group, resulting in different physical and chemical properties.
2-Bromo-3-(4-methylphenyl)-1-propene: Contains a methyl group instead of a butyl group, affecting its reactivity and applications.
2-Chloro-3-(4-n-butylphenyl)-1-propene: Substitutes chlorine for bromine, leading to variations in reactivity and reaction conditions.
The uniqueness of 2-Bromo-3-(4-n-butylphenyl)-1-propene lies in the presence of both the bromine atom and the butylphenyl group, which confer specific reactivity and properties that are valuable in various research and industrial contexts.
Propiedades
IUPAC Name |
1-(2-bromoprop-2-enyl)-4-butylbenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17Br/c1-3-4-5-12-6-8-13(9-7-12)10-11(2)14/h6-9H,2-5,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDEKUMVJMABVQJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)CC(=C)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[3-(Trifluoromethyl)phenoxy]propanoic acid](/img/structure/B1333976.png)
![3-[(4-fluorophenyl)methoxy]-N-[(4-fluorophenyl)methylideneamino]thiophene-2-carboxamide](/img/structure/B1333980.png)




